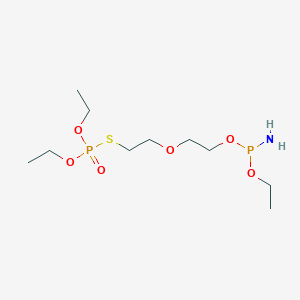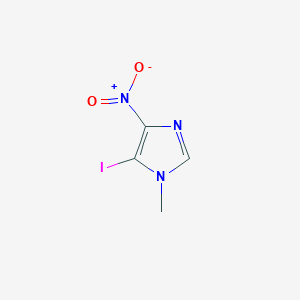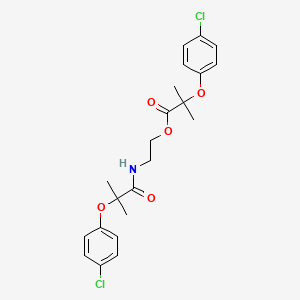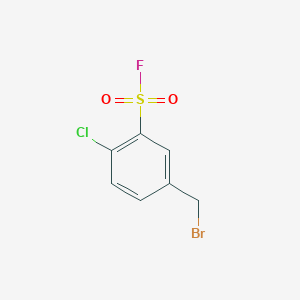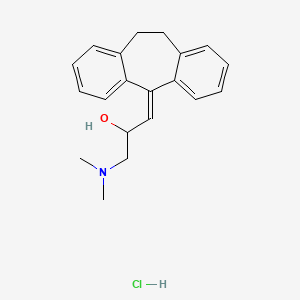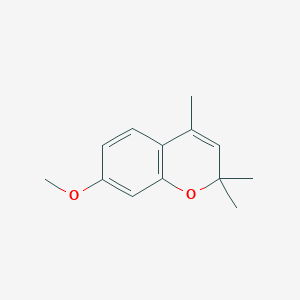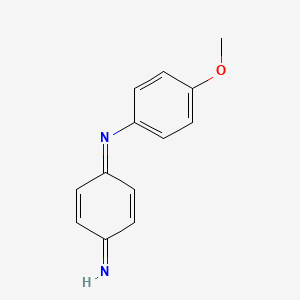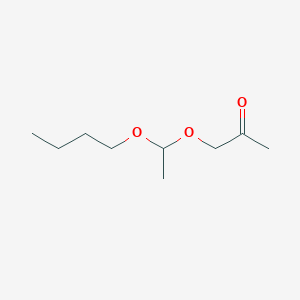
1-(1-Butoxyethoxy)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Butoxyethoxy)propan-2-one is an organic compound with the molecular formula C9H18O3 It is a ketone with a butoxyethoxy group attached to the second carbon of the propanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(1-Butoxyethoxy)propan-2-one can be synthesized through the reaction of 1-butanol with ethylene oxide to form 1-butoxyethanol. This intermediate is then reacted with propanone under acidic conditions to yield the final product. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound involves continuous flow reactors to maintain optimal reaction conditions. The use of high-purity reactants and precise control of temperature and pressure are crucial to achieving high yields and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Butoxyethoxy)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The butoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(1-Butoxyethoxy)propan-2-one has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of coatings, adhesives, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(1-butoxyethoxy)propan-2-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the butoxyethoxy group can undergo hydrolysis or substitution. These interactions can affect cellular processes and biochemical pathways, making the compound useful in various applications.
Vergleich Mit ähnlichen Verbindungen
1-(2-Butoxyethoxy)propan-2-ol: Similar structure but with an alcohol group instead of a ketone.
4,7-Dioxaundecan-2-ol: Contains a similar ether linkage but with different substituents.
2-Butoxy-1-(2’-hydroxypropoxy)ethane: Another compound with a similar ether linkage.
Uniqueness: 1-(1-Butoxyethoxy)propan-2-one is unique due to its specific combination of a ketone and butoxyethoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable in applications where both functional groups are required.
Eigenschaften
CAS-Nummer |
25368-64-3 |
|---|---|
Molekularformel |
C9H18O3 |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
1-(1-butoxyethoxy)propan-2-one |
InChI |
InChI=1S/C9H18O3/c1-4-5-6-11-9(3)12-7-8(2)10/h9H,4-7H2,1-3H3 |
InChI-Schlüssel |
ZNGMHMNIBMRBGI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(C)OCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


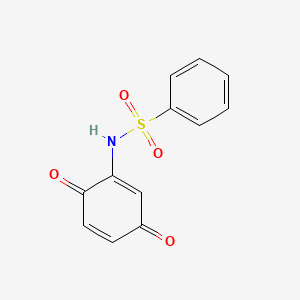
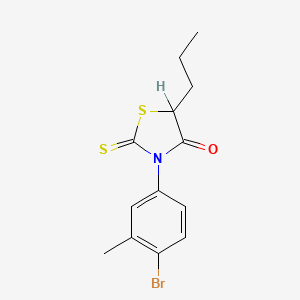
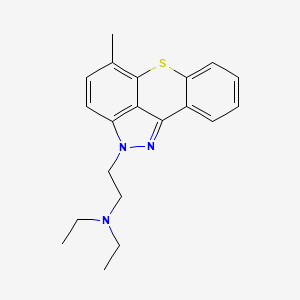
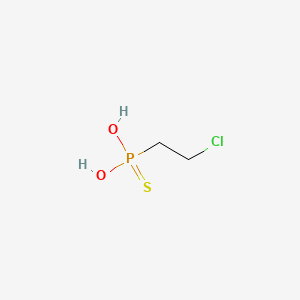
![4-[(Diethylamino)methyl]phenol](/img/structure/B14693097.png)
![Benzyl 2-[(4-methoxyphenyl)methyl]-2,5-dihydropyrrole-1-carboxylate](/img/structure/B14693118.png)
